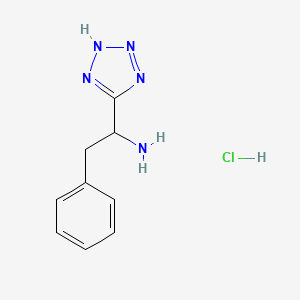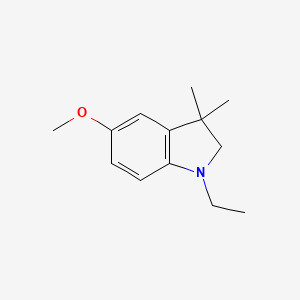
1-Ethyl-5-methoxy-3,3-dimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-methoxy-3,3-dimethylindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
准备方法
The synthesis of 1-Ethyl-5-methoxy-3,3-dimethylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
化学反应分析
1-Ethyl-5-methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often converting ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
科学研究应用
1-Ethyl-5-methoxy-3,3-dimethylindoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-5-methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-Ethyl-5-methoxy-3,3-dimethylindoline can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2,3,3-trimethylindoline: Used in the synthesis of squaraine dyes.
Indole-3-carbinol: Known for its anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-ethyl-5-methoxy-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C13H19NO/c1-5-14-9-13(2,3)11-8-10(15-4)6-7-12(11)14/h6-8H,5,9H2,1-4H3 |
InChI 键 |
DUZOILCFMXBYNP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C2=C1C=CC(=C2)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)
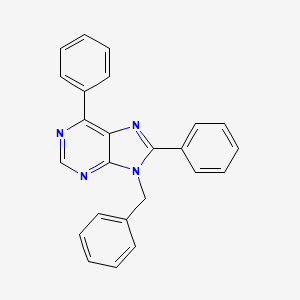
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)
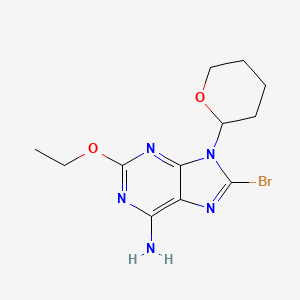
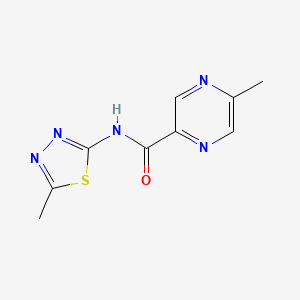
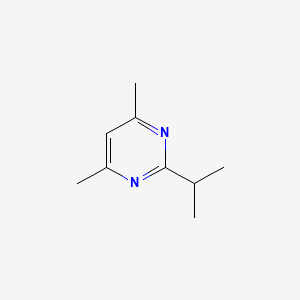
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

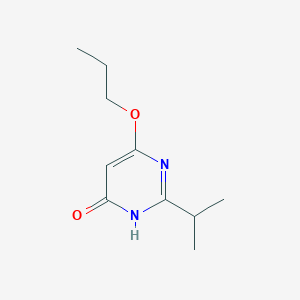
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
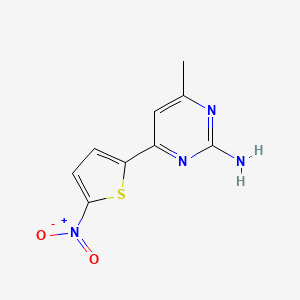
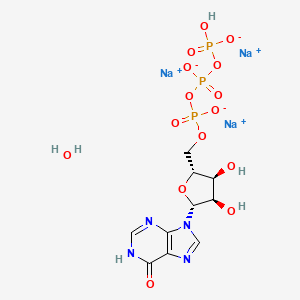
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
